molecular formula C17H15NO B6208877 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2703781-12-6

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6208877
CAS No.: 2703781-12-6
M. Wt: 249.3
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Description

6-(naphthalen-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a naphthalene derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated spirocyclic compounds .

Scientific Research Applications

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-oxa-1-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but with different functional groups.

    6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with an amino group.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A related compound with a tert-butyl ester group.

Uniqueness

6-(naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific combination of a naphthalene moiety and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2703781-12-6

Molecular Formula

C17H15NO

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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